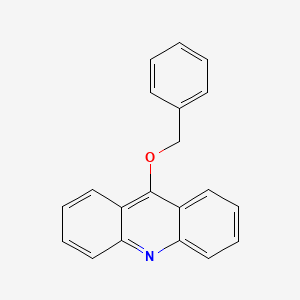

9-(Benzyloxy)acridine

Description

Structure

3D Structure

Properties

IUPAC Name |

9-phenylmethoxyacridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c1-2-8-15(9-3-1)14-22-20-16-10-4-6-12-18(16)21-19-13-7-5-11-17(19)20/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBHODIBXCASSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C=CC=CC3=NC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50823125 | |

| Record name | 9-(Benzyloxy)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50823125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73302-74-6 | |

| Record name | 9-(Benzyloxy)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50823125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 9 Benzyloxy Acridine

Reactivity of the Acridine (B1665455) Ring System in 9-(Benzyloxy)acridine Derivatives

The acridine core of this compound is an electron-deficient heteroaromatic system, which influences its reactivity. researchgate.netpharmaguideline.com The nitrogen atom in the ring system makes it a weak base, capable of forming salts upon protonation. pharmaguideline.comptfarm.pl This characteristic is crucial in understanding its behavior in acidic media.

Electrophilic substitution reactions on the acridine ring itself, such as nitration, typically occur at the 2- and 7-positions, which are the most electron-rich carbons in the benzenoid rings. pharmaguideline.comslideshare.net Conversely, nucleophilic attack is highly favored at the C-9 position due to its significant electron deficiency, a key feature that dominates the chemistry of 9-substituted acridines. researchgate.netpharmaguideline.com

Reduction of the acridine ring system can proceed selectively. Catalytic hydrogenation tends to reduce the outer benzene (B151609) rings, while reduction with agents like zinc and hydrochloric acid selectively targets the central pyridine (B92270) ring to yield 9,10-dihydroacridine (B10567) derivatives. pharmaguideline.comptfarm.pl Oxidation of the acridine moiety can lead to the formation of acridone. pharmaguideline.comptfarm.pl

Transformations Involving the Benzyloxy Moiety

The benzyloxy group at the C-9 position is a significant functional handle that can be readily transformed. A primary reaction of this moiety is its cleavage. This debenzylation can be achieved using various reagents, with boron tribromide (BBr3) being a notable example for cleaving benzyloxy groups in heterocyclic compounds. lookchem.com The mechanism involves complexation of the basic nitrogen of the acridine ring with BBr3, facilitating the cleavage of the benzyl-oxygen bond. lookchem.com

The benzyloxy group can also be displaced through nucleophilic substitution reactions. For instance, it can be replaced by other functional groups when treated with appropriate nucleophiles. This reactivity allows for the synthesis of a wide array of 9-substituted acridine derivatives from a common this compound precursor.

Nucleophilic and Electrophilic Pathways at the C-9 Position

The C-9 position of the acridine ring is highly electrophilic, making it the primary site for nucleophilic attack. researchgate.netpharmaguideline.com This is a cornerstone of acridine chemistry. In the case of this compound, the benzyloxy group acts as a leaving group in nucleophilic substitution reactions. A variety of nucleophiles, including amines, thiols, and carbanions, can displace the benzyloxy group to form new C-N, C-S, and C-C bonds at the 9-position. lookchem.comclockss.org

The reactivity at C-9 is significantly influenced by the nature of the substituents on the acridine ring and the incoming nucleophile. For instance, the presence of electron-withdrawing groups on the acridine ring can further enhance the electrophilicity of the C-9 position, facilitating nucleophilic attack. clockss.org Studies have shown that 9-anilinoacridines can undergo a reversible amine exchange reaction at the C-9 position under near-physiological conditions, highlighting the dynamic nature of this position. lookchem.com

While direct electrophilic attack at the C-9 position is not favored due to its electron-deficient nature, electrophilic reactions can occur on the substituent attached to C-9.

Mechanistic Studies of Functionalization and Derivatization Reactions

Mechanistic studies have provided valuable insights into the functionalization of the acridine scaffold. The synthesis of 9-substituted acridines often proceeds through a nucleophilic aromatic substitution (SNAr) mechanism at the C-9 position. nih.gov For example, the reaction of 9-chloroacridine (B74977) with benzyl (B1604629) alcohol in the presence of a base is a common route to synthesize this compound.

The formation of 9-phosphoryl-9,10-dihydroacridines and their subsequent aromatization to 9-phosphorylacridines has been studied in detail. nih.gov This involves a nucleophilic aromatic substitution of hydrogen (SNH) reaction, where a phosphonate (B1237965) attacks the acridine ring to form a stable intermediate, which is then oxidized. nih.gov

Hydrolysis of 9-substituted acridines, such as 9-(benzylamino)acridine, has been investigated to understand the stability of the C-9 substituent bond. semanticscholar.org These studies reveal that under acidic conditions, nucleophilic displacement by water can occur, leading to the cleavage of the substituent and formation of 9-acridone. semanticscholar.org The reaction can proceed through different tautomeric forms of the acridine derivative. semanticscholar.org

Chemo- and Regioselectivity in Reactions of this compound

Chemo- and regioselectivity are critical aspects of the reactions involving this compound and its derivatives, particularly when multiple reactive sites are present in the molecule.

Regioselectivity:

On the Acridine Ring: As mentioned, electrophilic substitutions on the unsubstituted acridine ring favor the 2- and 7-positions. pharmaguideline.comslideshare.net Nucleophilic attack is highly regioselective for the C-9 position. researchgate.netpharmaguideline.com In polyfunctionalized molecules, achieving high regioselectivity can be challenging. tandfonline.com

Involving Substituents: In derivatives of this compound containing other functional groups, the regioselectivity of reactions is dictated by the relative reactivity of these groups. For instance, in the synthesis of spiro acridine thiazolidinones from a thiourea-substituted acridine derivative, the cyclization reaction was found to be regioselective, with the more nucleophilic nitrogen atom of the thiourea (B124793) moiety preferentially attacking the electrophilic center. mdpi.com

Chemoselectivity:

When multiple functional groups are present, achieving chemoselectivity is crucial. For example, in the reduction of a substituted aminobenzoic acid to form a key intermediate for AHMA derivatives, LiAlH4 was used. lookchem.com In some cases, unexpected reductions of other functional groups were observed, highlighting the challenges in achieving perfect chemoselectivity. lookchem.com

The use of protecting groups is a common strategy to ensure chemoselectivity. For example, Boc protection of an amino group allows for the selective reduction of a carboxylic acid group in the same molecule. lookchem.com

The choice of catalyst and reaction conditions plays a vital role in controlling chemoselectivity. Silver-based nanocatalysts have been shown to exhibit high catalytic efficiency and selectivity in the synthesis of various heterocycles. tandfonline.com

Advanced Spectroscopic and Photophysical Investigations of 9 Benzyloxy Acridine Systems

Absorption and Emission Spectroscopy Studies

The interaction of 9-(Benzyloxy)acridine with light is fundamentally characterized by its absorption and emission spectra. These spectroscopic signatures provide a window into the electronic transitions occurring within the molecule and are highly sensitive to the surrounding environment.

Fluorescence Quantum Yield Determinations

Table 1: Illustrative Fluorescence Quantum Yields of Acridine (B1665455) in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Fluorescence Quantum Yield (Φf) |

| Carbon Tetrachloride | 2.24 | 1.460 | Data Not Available |

| Dichloromethane | 8.93 | 1.424 | Data Not Available |

| Ethanol | 24.55 | 1.361 | Data Not Available |

| Acetonitrile | 37.5 | 1.344 | Data Not Available |

| Water | 80.1 | 1.333 | Data Not Available |

| Note: This table is illustrative and based on general knowledge of acridine photophysics. Specific experimental values for this compound require dedicated studies. |

Stokes Shift Analysis and Environmental Sensitivity

The Stokes shift, the difference in wavelength between the positions of the absorption and emission maxima, is a key indicator of the change in geometry and electronic distribution of a molecule upon excitation. In polar solvents, a larger Stokes shift is often observed for molecules with an increased dipole moment in the excited state compared to the ground state. This is due to the reorientation of solvent molecules around the excited-state dipole, which lowers the energy of the emitted photon.

For this compound, the benzyloxy group, with its ether linkage, can influence the electronic distribution in the acridine core. The extent of this influence and the resulting change in dipole moment upon excitation would be reflected in the Stokes shift. A systematic study of the Stokes shift in a range of solvents with varying polarity would provide valuable insights into the environmental sensitivity of this compound.

Table 2: Hypothetical Stokes Shift Data for this compound in Different Solvents

| Solvent | Polarity Parameter (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) |

| Cyclohexane | 31.2 | Data Not Available | Data Not Available | Data Not Available |

| Toluene | 33.9 | Data Not Available | Data Not Available | Data Not Available |

| Dichloromethane | 41.1 | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile | 46.0 | Data Not Available | Data Not Available | Data Not Available |

| Methanol | 55.5 | Data Not Available | Data Not Available | Data Not Available |

| Note: This table presents a hypothetical scenario to illustrate the concept. Experimental data is required for accurate analysis. |

Time-Resolved Spectroscopy and Fluorescence Lifetime Measurements

Time-resolved fluorescence spectroscopy is a powerful technique used to study the dynamics of excited states. The fluorescence lifetime (τf), the average time a molecule spends in the excited state before returning to the ground state, is a characteristic property that can be influenced by various factors, including the solvent, temperature, and the presence of quenchers.

For acridine derivatives, fluorescence lifetimes are typically in the nanosecond range. The introduction of the benzyloxy group at the 9-position is expected to modulate the lifetime of the acridine core. The flexibility of the benzyloxy group could introduce non-radiative decay pathways, potentially shortening the fluorescence lifetime compared to more rigid derivatives. Time-correlated single-photon counting (TCSPC) is a common method for measuring fluorescence lifetimes with high precision.

Table 3: Anticipated Fluorescence Lifetimes of this compound in Selected Solvents

| Solvent | Fluorescence Lifetime (τf, ns) |

| Cyclohexane | Data Not Available |

| Dichloromethane | Data Not Available |

| Acetonitrile | Data Not Available |

| Methanol | Data Not Available |

| Note: This table is for illustrative purposes. Experimental determination of fluorescence lifetimes is necessary. |

Photochemical Reaction Mechanisms and Pathways

Upon absorption of light, this compound can undergo various photochemical reactions. The nature of these reactions is dictated by the electronic structure of the excited state and the surrounding environment. For alkoxy-substituted aromatic compounds, photochemical cleavage of the ether bond is a common reaction pathway.

In the case of this compound, it is plausible that the primary photochemical process involves the homolytic or heterolytic cleavage of the C-O bond of the benzyloxy group. Homolytic cleavage would generate a 9-acridinyl radical and a benzyloxy radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or dimerization.

Alternatively, heterolytic cleavage could lead to the formation of a 9-acridinyl cation and a benzyloxy anion. The stability of these ionic intermediates would be highly dependent on the polarity of the solvent. In polar solvents, the formation of charged species is generally more favorable.

Studies on related compounds, such as 9-acridinecarboxaldehyde, have shown that photolysis can lead to the formation of 9-acridone and other products, indicating that the acridine nucleus itself can be involved in the photochemical transformation rsc.orgsigmaaldrich.com. The specific pathways for this compound would need to be elucidated through detailed mechanistic studies, including product analysis and transient absorption spectroscopy to identify reactive intermediates.

Influence of Substituents and Environment on Photophysical Behavior

The photophysical properties of this compound are intrinsically linked to the electronic nature of the benzyloxy substituent and the characteristics of the surrounding medium.

The benzyloxy group, being an electron-donating group through the oxygen lone pairs, can influence the energy levels of the frontier molecular orbitals of the acridine core. This can lead to shifts in the absorption and emission spectra compared to the unsubstituted acridine. The extent of this electronic perturbation will depend on the conformation of the benzyloxy group relative to the acridine ring.

The solvent environment plays a crucial role in modulating the photophysical behavior. In polar solvents, the excited state of this compound is likely to be stabilized to a greater extent than the ground state, leading to a red shift in the emission spectrum (solvatochromism). Hydrogen bonding interactions between the solvent and the nitrogen atom of the acridine ring or the oxygen atom of the benzyloxy group can also significantly affect the non-radiative decay rates and, consequently, the fluorescence quantum yield and lifetime. For instance, in protic solvents, hydrogen bonding to the nitrogen atom can enhance intersystem crossing to the triplet state, leading to a decrease in fluorescence.

Furthermore, the viscosity of the medium can impact the photophysical properties by restricting intramolecular motions. The flexible benzyloxy group can undergo torsional motions, which can act as a non-radiative decay channel. In a more viscous environment, these motions would be hindered, potentially leading to an increase in the fluorescence quantum yield.

Computational and Theoretical Chemistry Insights into 9 Benzyloxy Acridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and chemical reactivity of 9-(Benzyloxy)acridine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, such as those employing the B3LYP functional with a 6-31G* basis set, are utilized to optimize the molecular geometry and determine partial atomic charges. These calculations are crucial for understanding the molecule's stability and the distribution of electron density across its structure.

The optimization of the ligand's structure is a critical preliminary step for more complex simulations like molecular docking. The partial atomic charges derived from DFT calculations, often based on schemes like the Löwdin population analysis, provide insight into the electrostatic potential of the molecule and are essential for accurately modeling its interactions with other molecules.

Table 1: Example of DFT Calculated Parameters for Acridine (B1665455) Derivatives

| Parameter | Value |

| Method | B3LYP/6-31G* |

| Partial Charge on N (acridine) | -0.45 e |

| Partial Charge on C9 (acridine) | +0.25 e |

| Dipole Moment | 2.5 D |

Note: The values presented are illustrative for a substituted acridine derivative and may vary for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. The energy and localization of these orbitals in this compound provide critical information about its electrophilic and nucleophilic nature.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its potential as an electrophile. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily excited, thus being more reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies for an Acridine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.3 |

Note: These are example energy values. The actual values for this compound would require specific calculations.

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of this compound, docking simulations are invaluable for exploring its potential interactions with biological macromolecules, such as enzymes or DNA.

For instance, in studies of related 9-substituted acridine derivatives, molecular docking has been employed to understand their binding modes within the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

In the case of this compound, the bulky benzyloxy group can influence its binding orientation within a receptor's active site. Docking studies on similar compounds have shown that such bulky substituents can be located in specific regions of the binding gorge, which may affect the ligand's trafficking and inhibitory efficacy. The acridine moiety itself is known to interact with key amino acid residues, such as tryptophan, through π-π stacking interactions.

Table 3: Example of Molecular Docking Results for an Acridine Derivative with a Target Protein

| Parameter | Value |

| Target Protein | Acetylcholinesterase (AChE) |

| Docking Score (kcal/mol) | -9.5 |

| Key Interacting Residues | Trp86, Tyr337, Phe338 |

| Types of Interactions | π-π stacking, Hydrophobic |

Note: The data is illustrative and specific to the studied derivative and target.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. Following molecular docking, MD simulations can be performed to assess the stability of the predicted binding pose and to explore the conformational changes of both the ligand and the protein.

For complexes involving acridine derivatives, MD simulations can reveal that the initial docked pose may evolve, with the ligand reorienting itself to form more stable interactions. These simulations can track the distances between specific atoms of the ligand and the receptor, providing insights into the persistence of hydrogen bonds and other interactions.

In a typical MD simulation of a this compound-protein complex, the system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then be run for a duration of nanoseconds to observe the dynamic behavior of the complex. The stability of the interaction can be assessed by analyzing the root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation.

Prediction of Spectroscopic Parameters and Photophysical Pathways

Computational methods can also be used to predict the spectroscopic properties of molecules like this compound. Time-dependent density functional theory (TD-DFT) is a common approach for calculating electronic absorption spectra, providing information about excitation energies and oscillator strengths. These theoretical spectra can then be compared with experimental data to aid in the interpretation of the observed photophysical properties.

Furthermore, computational studies can help to elucidate the photophysical pathways of a molecule following light absorption. This includes investigating the nature of the excited states, such as whether they have significant charge-transfer character, and predicting the rates of radiative (fluorescence) and non-radiative decay processes. For acridine derivatives, the photophysical properties are of particular interest due to their use as fluorescent probes. The substitution at the 9-position with a benzyloxy group can be expected to modulate the absorption and emission wavelengths of the acridine chromophore.

Table 4: Predicted Spectroscopic Data for an Acridine Derivative

| Parameter | Predicted Value |

| Method | TD-DFT/B3LYP |

| λmax (absorption) | 380 nm |

| Oscillator Strength (f) | 0.2 |

| Major Transition | HOMO -> LUMO |

Note: These values are illustrative and would need to be specifically calculated for this compound.

Applications of 9 Benzyloxy Acridine in Chemical and Materials Science Research

Role as a Precursor in Complex Organic Synthesis

The acridine (B1665455) scaffold is recognized as a "privileged structure" in medicinal chemistry and organic synthesis. nih.gov 9-(Benzyloxy)acridine, in particular, offers a reactive and adaptable platform for constructing more intricate molecular frameworks. The benzyloxy group can act as a leaving group or be modified, allowing for diverse synthetic transformations at the 9-position of the acridine ring, which is known to be susceptible to nucleophilic attack. pharmaguideline.com

Synthesis of Advanced Heterocyclic Systems

This compound is an important intermediate in the synthesis of more complex, polycyclic, and substituted heterocyclic systems. The reactivity of the 9-position allows for its substitution by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This strategy is employed to build fused heterocyclic systems or to introduce specific functional groups that modulate the molecule's biological or physical properties.

Recent synthetic strategies focus on efficient and sustainable methods for creating N-heterocycles, which are vital scaffolds in drug discovery. mdpi.commdpi.com Methodologies such as metal-catalyzed cross-coupling reactions, C-H activation/annulation, and microwave-assisted synthesis have been applied to acridine derivatives to generate novel heterocyclic structures. sioc-journal.cnrsc.orgnih.gov For instance, the displacement of a group at the 9-position is a key step in creating diversely substituted acridines, which can then be cyclized or further functionalized to yield advanced systems like spiro-acridine derivatives or fused polycyclic aromatic compounds. researchgate.net

Scaffold for Multifunctional Molecular Architectures

The rigid and planar nature of the acridine core makes it an excellent scaffold for constructing multifunctional molecules where specific properties can be engineered by attaching different functional units. nih.gov this compound serves as an accessible starting point for such designs. The benzyloxy substituent can be readily replaced by various linkers or functional groups, enabling the development of molecules with combined therapeutic, sensing, or electronic functions. researchgate.net

For example, acridine derivatives have been developed as multifunctional agents for potential therapeutic applications, such as in Alzheimer's disease, by combining cholinesterase inhibition with antioxidant activity. nih.govnih.gov In these designs, the core acridine structure, accessible from precursors like this compound, is decorated with phosphoryl groups or other substituents to interact with multiple biological targets. nih.govfrontiersin.org This modular approach allows for the systematic modification and optimization of the final molecule's activity. nih.gov

Development of Functional Materials and Probes

The photophysical and electronic properties of the acridine ring system are central to its use in functional materials. The extended π-conjugated system leads to strong absorption and emission in the visible range, which can be fine-tuned through substitution.

Components in Optoelectronic Systems Research

Acridine derivatives are investigated for their potential in organic electronics, including as emitters in organic light-emitting diodes (OLEDs). sioc-journal.cn The fluorescence properties of these molecules are highly dependent on the substituents attached to the acridine core. While the parent acridine scaffold provides the fundamental electronic structure, modifications initiated from a precursor like this compound allow for the tuning of emission wavelengths, fluorescence quantum yields, and charge-transport properties.

Research into related polycyclic aromatic hydrocarbons, such as 9,10-disubstituted anthracenes, has shown that substituents significantly affect fluorescence properties, with some decreasing the fluorescence quantum yield. rsc.orgresearchgate.net Similar principles apply to the acridine system, where the choice of substituent at the 9-position is critical for optimizing performance in optoelectronic devices. The goal is often to create materials with high thermal stability and specific optoelectronic features, such as those seen in materials incorporating phosphine (B1218219) oxide groups. beilstein-journals.org

| Derivative Type | Potential Application | Key Property Influenced by Substitution |

| Acridine-Phosphine Oxides | Organic Light-Emitting Diodes (OLEDs) | Enhanced thermal stability, charge transport |

| Fused Acridine Heterocycles | Organic Semiconductors | Tunable bandgap, molecular packing |

| Donor-Acceptor Acridines | Thermally Activated Delayed Fluorescence (TADF) | Small energy gap between singlet and triplet states |

Chemical Sensing Elements and Molecular Recognition Systems

The acridine scaffold is a well-established fluorophore used in the design of chemical sensors and molecular probes. Its fluorescence is often sensitive to the local environment, making it suitable for detecting ions, pH changes, or the presence of specific biomolecules like DNA. researchgate.net The ability to introduce specific recognition elements onto the acridine core via the 9-position is key to creating selective sensors.

Starting from this compound, synthetic routes can be designed to attach moieties capable of specific non-covalent interactions, such as hydrogen bonding or Lewis acid-base interactions. d-nb.info For example, derivatives can be designed to bind to specific analytes, causing a measurable change in their fluorescence emission (either "turn-on" or "turn-off"). This principle is used in developing probes for various analytes, from metal ions to biological macromolecules. The bulky benzyloxy group itself can influence binding interactions in molecular recognition studies, as seen in research on acridine derivatives binding to cholinesterases. nih.gov

Catalytic Applications in Organic Transformations

Acridinium (B8443388) salts, which can be synthesized from acridine precursors, have emerged as powerful organic photoredox catalysts. semanticscholar.org These catalysts are valued for their strong reduction potential in the excited state, stability, and solubility in a wide range of solvents. semanticscholar.org Upon irradiation with visible light, the excited acridinium catalyst can facilitate a variety of organic transformations by acting as a potent single-electron transfer agent.

These catalytic systems enable the functionalization of inert chemical bonds and are suitable for late-stage functionalization of complex molecules under mild conditions. semanticscholar.org While this compound itself is not the catalyst, it represents a key structural motif whose derivatives, particularly N-alkylated acridinium salts, are central to this field of catalysis. The synthesis of these catalysts often involves the modification of the acridine core, and the substituent at the 9-position can influence the catalyst's photophysical and electrochemical properties, thereby tuning its reactivity. semanticscholar.org

Mechanistic Investigations of 9 Benzyloxy Acridine in in Vitro Biological Systems

Molecular Interactions with Nucleic Acids

The ability of the acridine (B1665455) scaffold to interact with nucleic acids is a cornerstone of its biological effects. The planar tricyclic system allows these molecules to engage with the structure of DNA in ways that interfere with its normal function, including replication and transcription.

The primary mode of interaction between many acridine derivatives and DNA is intercalation, a process where the planar acridine ring inserts itself between the base pairs of the DNA double helix. farmaciajournal.commdpi.com This insertion is stabilized by non-covalent forces, including van der Waals and π-π stacking interactions between the acridine ring and the adjacent DNA base pairs. mdpi.com This process causes significant local structural changes to the DNA, such as unwinding of the helix and an increase in the separation between base pairs, which can interfere with the binding of DNA-processing enzymes. farmaciajournal.commdpi.com

Spectroscopic and calorimetric analyses of acridine-9-amine derivatives binding to calf thymus DNA (CT-DNA) provide insight into the thermodynamics of this process. Studies have shown that the formation of acridine-DNA complexes is typically an enthalpy-driven process. nih.gov Spectroscopic titrations reveal a slight red shift and significant hypochromic effects in the absorption spectra, along with a decrease in fluorescence emission, which are characteristic signs of intercalation. nih.gov A novel synthetic 9-benzyloxyacridine analogue, designated LXL-5, has been shown to possess DNA topoisomerase I inhibitory activity, an effect that is strongly linked to the molecule's ability to first bind to and intercalate with DNA. ccspublishing.org.cn

Table 1: Thermodynamic Parameters for Acridine-9-Amine Derivatives Binding to CT-DNA

This table presents generalized data for N-substituted acridine-9-amine derivatives to illustrate the typical thermodynamic profile of their interaction with DNA, as specific data for 9-(benzyloxy)acridine was not detailed in the provided sources. The data is based on findings from isothermal titration calorimetry.

| Parameter | Reported Value Range | Implication |

|---|---|---|

| Binding Constant (log(KA)) | 2.59 to 5.50 | Indicates varying degrees of binding affinity among derivatives. |

| Gibbs Free Energy (ΔG) | -7.51 to -6.75 kcal·mol-1 | The negative values confirm the spontaneity of the binding process. |

| Enthalpy (ΔH) | -11.58 to -3.83 kcal·mol-1 | The negative values indicate the process is exothermic and enthalpy-driven. nih.gov |

| Entropy (TΔS) | -4.83 to 3.68 kcal·mol-1 | The variable entropy suggests different structural changes upon binding. nih.gov |

In addition to duplex DNA, guanine-rich sequences in the genome, such as those found in telomeres and gene promoter regions, can form four-stranded structures known as G-quadruplexes. These structures have emerged as important targets in cancer research, and acridine derivatives have been investigated for their ability to interact with and stabilize them. The binding mechanism typically involves π-π stacking of the planar acridine molecule with the terminal G-tetrads of the quadruplex structure.

Fluorescence and circular dichroism spectroscopy studies have shown that acridine derivatives can bind to G-quadruplex DNA, sometimes with selectivity for a particular topology (e.g., parallel, antiparallel, or hybrid). nih.govsemanticscholar.org For instance, certain acridine oligomers have demonstrated a clear affinity for DNA sequences that form G-quadruplexes. researchgate.net While the acridine scaffold is a known G-quadruplex binder, specific and detailed mechanistic studies focusing solely on this compound are not extensively covered in the available literature. However, the general principles of interaction for this class of compounds suggest that the benzyloxy moiety would likely influence the binding affinity and selectivity through steric and electronic effects.

Enzyme Modulation and Inhibition Mechanisms In Vitro

The biological activity of this compound is also defined by its ability to inhibit key enzymes involved in cell proliferation and neurotransmission.

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. mdpi.com They are validated targets for anticancer drugs. Acridine derivatives are well-known inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govdntb.gov.ua Their mechanism of inhibition typically involves acting as "topoisomerase poisons." By intercalating into the DNA, the acridine molecule stabilizes the transient "cleavage complex" formed between the topoisomerase enzyme and the DNA strand(s). mdpi.commdpi.com This stabilization prevents the enzyme from re-ligating the DNA break it creates, leading to an accumulation of persistent DNA strand breaks, which triggers cell cycle arrest and apoptosis. researchgate.net

Research has identified a novel synthetic 9-benzyloxyacridine analogue, LXL-5, as an inhibitor of topoisomerase I. ccspublishing.org.cn This finding highlights the potential of the this compound scaffold to be developed as a topoisomerase-targeting agent. Other 9-substituted acridines have demonstrated potent inhibitory activity against Topo II, suggesting that the core acridine structure can be modified to achieve dual inhibition or selectivity for either enzyme isoform. nih.gov

Table 2: Topoisomerase Inhibition by Acridine Derivatives

| Compound Class | Target Enzyme(s) | Mechanism of Action |

|---|---|---|

| 9-Benzyloxyacridine Analogue (LXL-5) | Topoisomerase I ccspublishing.org.cn | Stabilization of the DNA-enzyme cleavage complex. |

| 9-Benzylaminoacridine Derivatives | Topoisomerase II nih.gov | Topoisomerase poison, preventing DNA re-ligation. |

| General Acridine Derivatives | Topoisomerase I & II nih.govdntb.gov.ua | DNA intercalation leading to stabilization of the cleavage complex. |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. The acridine scaffold is the basis for several cholinesterase inhibitors, including the well-known compound tacrine. nih.gov

Derivatives of acridine have been extensively studied for this activity. nih.govresearchgate.net Notably, a study on phosphorylated dihydroacridines found that a dibenzyloxy derivative, 9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine, was an effective inhibitor of BChE. nih.govfrontiersin.org Kinetic analysis of this compound revealed a mixed mechanism of BChE inhibition. frontiersin.org Molecular docking studies suggest that bulky substituents at the 9-position, such as benzyloxy groups, can influence how the ligand binds within the active site gorge of the enzyme. nih.gov These bulky groups may be located below key amino acid residues, which can hinder the ligand's access to the bottom of the gorge and affect its inhibitory efficacy and selectivity between AChE and BChE. nih.gov

Table 3: Cholinesterase Inhibitory Activity of a Benzyloxy-Containing Acridine Derivative

| Compound | Target Enzyme | IC50 (µM) | Inhibition Mechanism |

|---|

| 9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine | BChE | 2.90 ± 0.23 frontiersin.org | Mixed frontiersin.org |

Tyrosine kinases are a large family of enzymes that play a critical role in intracellular signal transduction pathways that regulate cell growth, differentiation, and survival. youtube.com Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov Tyrosine kinase inhibitors (TKIs) typically function by binding to the ATP-binding site of the enzyme, which prevents the phosphorylation of target proteins and blocks the downstream signaling cascade. nih.gov

A significant finding in the study of this compound is the discovery that an analogue, LXL-5, exhibits inhibitory activity against the tyrosine kinases VEGFR-2 and Src. ccspublishing.org.cn This demonstrates that the this compound scaffold can be a platform for developing multi-target agents that simultaneously inhibit both topoisomerases and key kinases involved in cancer progression. ccspublishing.org.cn This dual-action capability is a promising strategy for overcoming drug resistance and improving therapeutic outcomes.

Table 4: Tyrosine Kinase Targets of 9-Benzyloxyacridine Analogue LXL-5

| Compound | Target Kinase(s) | Significance of Target |

|---|

| 9-Benzyloxyacridine Analogue (LXL-5) | VEGFR-2, Src ccspublishing.org.cn | Both kinases are crucial for tumor angiogenesis and metastasis. |

Interaction with Other Biomolecules and Cellular Components In Vitro

Protein Binding and Interaction Studies

In vitro studies have shown that acridine derivatives can interact with various proteins, which can influence their biological activity. The binding of drugs to serum proteins, such as human serum albumin (HSA) and alpha-acid glycoprotein (B1211001) (AAG), can affect the concentration of free, active drug available to interact with its target nih.gov. While specific binding data for this compound to these major plasma proteins is not extensively detailed in the reviewed literature, studies on analogous acridine compounds provide insight into these interactions. For instance, the binding of acridine derivatives like amsacrine (B1665488) and N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) to HSA and AAG has been quantified, with binding affinity often correlating with the lipophilicity of the derivative nih.gov.

More specific to enzymatic protein targets, mechanistic studies have been conducted on related compounds. A kinetic analysis of butyrylcholinesterase (BChE) inhibition by 9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine, a derivative of this compound, demonstrated a mixed mechanism of inhibition nih.govfrontiersin.org. Molecular docking studies further elucidated this interaction, suggesting that the bulky dihydroacridine and benzyloxy groups of the molecule bind within the active site gorge of the enzyme nih.gov. This binding is thought to be kinetically hindered, which may explain the observed inhibitory efficacy nih.gov. These findings highlight that the benzyloxy substituent plays a key role in the interaction with protein targets.

Beta-Amyloid Self-Aggregation Inhibition Studies

The aggregation of the beta-amyloid (Aβ) peptide is a key pathological event in Alzheimer's disease nih.govarxiv.org. Consequently, the inhibition of this process is a major therapeutic strategy. Several acridine derivatives have been investigated for their ability to interfere with Aβ self-aggregation in vitro.

Studies utilizing the thioflavin T (ThT) fluorimetric assay, a standard method for quantifying the formation of amyloid fibrils, have demonstrated the potent inhibitory activity of this compound derivatives nih.govfrontiersin.org. The ThT dye binds specifically to the β-sheet structures of amyloid aggregates, resulting in a measurable increase in fluorescence; a reduction in this fluorescence in the presence of a test compound indicates inhibition of aggregation nih.govfrontiersin.org.

In one study, the dibenzyloxy derivative 9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine was shown to be a particularly effective inhibitor of Aβ₄₂ self-aggregation, demonstrating a higher inhibitory activity compared to other derivatives with different substituents nih.govfrontiersin.org. This suggests that the benzyloxy groups are crucial for this biological activity. Dihydroacridine derivatives, in general, were found to be more potent inhibitors than their aromatized acridine counterparts nih.govfrontiersin.org.

| Compound | Core Structure | Substituent at Phosphorus | Inhibition of Aβ₄₂ Self-Aggregation (%) |

|---|---|---|---|

| Compound 1c | 9,10-Dihydroacridine (B10567) | Diphenoxy | 32.5 ± 3.1 |

| Compound 1d | 9,10-Dihydroacridine | Dibenzyloxy | 58.9 ± 4.7 |

| Compound 1e | 9,10-Dihydroacridine | Diphenethyl | 46.9 ± 4.2 |

| Compound 2d (Acridine analogue of 1d) | Acridine | Dibenzyloxy | Very weak inhibition |

This table presents in vitro data on the inhibition of Aβ₄₂ self-aggregation by different 9-phosphorylated acridine derivatives. The data highlights the superior activity of the dibenzyloxy derivative (1d). Data sourced from nih.govfrontiersin.org.

Structure-Mechanism Relationships in Biological Contexts In Vitro

The biological activity of acridine derivatives is intrinsically linked to their chemical structure, and in vitro studies have been pivotal in elucidating these structure-mechanism relationships. The planar, aromatic acridine core is a classic DNA intercalating scaffold, a mechanism central to the anticancer activity of many of its derivatives, which can also lead to the inhibition of enzymes like topoisomerase nih.gov. However, substitutions at the 9-position dramatically modulate the biological targets and mechanisms of action.

For derivatives related to this compound, the nature of the substituent at the 9-position and the saturation of the acridine core are critical determinants of activity.

Influence of the Acridine Core : Studies comparing 9-phosphoryl-9,10-dihydroacridines with their corresponding 9-phosphorylacridines revealed significant differences in their ability to inhibit Aβ₄₂ aggregation. The dihydroacridine derivatives were notably more active, whereas the fully aromatic acridines showed little to no inhibitory effect nih.govfrontiersin.org. This indicates that the reduced, more flexible dihydroacridine scaffold is preferred for this specific biological interaction.

Role of the 9-Substituent : The structure of the substituent at the 9-position has a profound impact on biological activity. In the context of both BChE inhibition and Aβ aggregation inhibition, derivatives with aryl substituents in the phosphoryl moiety, such as dibenzyloxy and diphenethyl groups, were the most potent nih.govfrontiersin.org. Specifically, the 9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine derivative consistently emerged as one of the most active compounds in its series nih.govfrontiersin.org. This emphasizes the importance of the benzyloxy moiety in mediating these biological effects, likely through specific interactions within the binding sites of target biomolecules nih.gov.

General Principles : Broader studies on other series of 9-substituted acridines confirm the importance of the 9-position for tailoring biological activity. For example, in the development of multidrug resistance (MDR)-reversing agents, the presence of an N,N-diethylamine moiety at the end of a side chain attached to the 9-position was found to be important for activity nih.gov. Similarly, for antiparasitic 9-thioaryl-acridines, the nature of the aryl group influences the compound's efficacy researchgate.net. These examples underscore a general principle: the 9-substituent of the acridine ring system is a key handle for modifying potency and selectivity towards various biological targets in vitro.

Future Research Directions and Emerging Paradigms in 9 Benzyloxy Acridine Chemistry

Advanced Synthetic Strategies and Methodological Innovations

The synthesis of 9-substituted acridines, including 9-(benzyloxy)acridine, has traditionally relied on classical methods such as the Bernthsen synthesis, which involves the high-temperature condensation of diphenylamine (B1679370) and a carboxylic acid. nih.gov However, contemporary research is focused on developing more efficient, greener, and versatile synthetic routes.

Future advancements are expected in the realm of C-H functionalization, a powerful tool that allows for the direct formation of C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. researchgate.net Methodologies like nucleophilic aromatic substitution of hydrogen (SNH) are gaining traction for creating 9-substituted acridines and their dihydroacridine precursors under milder conditions. nih.gov For instance, the reaction of acridine (B1665455) with a corresponding phosphonate (B1237965) can be achieved by stirring the neat reactants at 75–80°C, leading to high yields of 9-phosphoryl-9,10-dihydroacridines, which can then be aromatized. nih.gov

Table 1: Comparison of Synthetic Approaches for 9-Substituted Acridines

| Method | General Description | Key Features & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Methods (e.g., Bernthsen) | High-temperature condensation of diphenylamine with a carboxylic acid. nih.gov | Requires high temperatures and a catalyst like zinc chloride. nih.gov | Well-established for certain derivatives. | Harsh conditions, limited functional group tolerance. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group (e.g., chlorine) at the 9-position with a nucleophile. nih.gov | Often uses 9-chloroacridine (B74977) as a precursor. nih.gov | Versatile for introducing various amine, oxygen, or sulfur nucleophiles. nih.gov | Requires a pre-functionalized acridine core. |

| Nucleophilic Aromatic Substitution of Hydrogen (SNH) | Direct functionalization via nucleophilic addition to the acridine ring followed by oxidation. nih.gov | Can be performed under neat conditions; may involve an oxidative step (e.g., electrochemical). nih.gov | High atom economy, avoids pre-functionalization. nih.gov | Scope of applicable nucleophiles may be limited. |

| Microwave/Ultrasonication-Assisted Synthesis | Use of microwave or ultrasonic irradiation to accelerate reactions. sioc-journal.cnnih.gov | Shorter reaction times, often lower temperatures. sioc-journal.cn | Increased efficiency, greener approach. nih.gov | Requires specialized equipment. |

Integration into Supramolecular Assemblies and Nanoscale Systems

The planar, aromatic structure of the acridine core makes it an ideal candidate for constructing ordered supramolecular assemblies through non-covalent interactions. The future in this area lies in harnessing these interactions to build complex, functional nanoscale systems. The this compound scaffold is particularly interesting due to the interplay between the flat acridine moiety and the bulky, flexible benzyloxy group.

Emerging research is exploring the incorporation of acridine derivatives into more complex nanoscale systems, such as metal-organic frameworks (MOFs). acs.org For example, acriflavine (B1215748) has been used in multitask nanoplatforms for biomedical applications. acs.org Future work could focus on designing this compound-based ligands for creating novel MOFs with tailored porosity, fluorescence, or catalytic properties. The ability of the acridine moiety to act as a fluorescent reporter and a DNA intercalator also opens up possibilities for its use in developing sensors and smart drug delivery vehicles that respond to specific biological cues. sioc-journal.cnacs.org

Rational Design of New Functional Molecules Based on this compound Scaffold

The acridine scaffold is considered a "privileged" structure in drug discovery, and the this compound moiety offers a versatile platform for the rational design of new multifunctional molecules. nih.gov Future research will increasingly focus on creating multi-target agents that can address complex diseases like cancer and neurodegenerative disorders more effectively than single-target drugs. researchgate.netccspublishing.org.cn

One promising direction is the development of dual-target inhibitors. For instance, a novel 9-benzyloxyacridine analogue, designated LXL-5, has been identified as an inhibitor of both tyrosine kinases (VEGFR-2 and Src) and topoisomerase I. ccspublishing.org.cnijpsr.com This multi-target profile is highly desirable for anticancer agents, as it can simultaneously block signaling pathways that drive cell proliferation and interfere with DNA replication. ccspublishing.org.cnijpsr.com

In the context of Alzheimer's disease, derivatives of the acridine scaffold are being designed to inhibit both cholinesterases and the self-aggregation of β-amyloid (Aβ) peptides. nih.govnih.gov A notable example is a dibenzyloxy derivative of 9-phosphoryl-9,10-dihydroacridine (compound 1d), which demonstrated potent inhibition of butyrylcholinesterase (BChE) and Aβ42 self-aggregation, along with significant antioxidant activity. nih.govnih.gov The rational design process for these molecules involves using computational tools like molecular docking to predict how modifications to the benzyloxy group or other parts of the scaffold will affect binding to multiple biological targets. nih.gov

Table 3: Examples of Functionally Designed Molecules Based on Acridine Scaffolds

| Compound/Derivative | Target(s) | Key Research Finding(s) | Potential Application |

|---|---|---|---|

| LXL-5 (9-Benzyloxyacridine analogue) | Tyrosine kinases (VEGFR-2, Src), Topoisomerase I | Exhibits inhibitory activity against both enzyme classes. ccspublishing.org.cnijpsr.com | Anticancer therapy |

| Dibenzyloxy derivative 1d (9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine) | Butyrylcholinesterase (BChE), β-amyloid (Aβ42) aggregation | Shows high inhibition of BChE (IC50 = 2.90 µM) and Aβ42 self-aggregation (58.9%), plus antioxidant activity. nih.govnih.gov | Alzheimer's disease therapy |

| 9-Benzylaminoacridine derivatives | Topoisomerase II, DNA | Act as potent DNA-binding ligands and Topoisomerase II inhibitors, inducing apoptosis in cancer cells. nih.gov | Anticancer therapy |

Expanding the Scope of Mechanistic Research in Chemical and Biological Systems

While numerous this compound derivatives have been synthesized and tested for biological activity, a deeper understanding of their mechanisms of action at the molecular level is often lacking. Future research must prioritize detailed mechanistic studies to guide the rational design of next-generation compounds and to uncover novel applications.

In chemical systems, the photophysical and photochemical properties of the acridine core are of great interest. Mechanistic studies on related compounds, such as 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, have revealed fascinating solvent-dependent photochemical behavior. nih.gov In protic solvents, this compound undergoes rapid heterolytic cleavage of the C-O bond upon photoexcitation to release a hydroxide (B78521) ion, whereas in aprotic solvents, it undergoes intersystem crossing. nih.gov Investigating whether this compound exhibits similar photo-reactivity could lead to its development as a photocage for benzyl (B1604629) cations or other reactive species, with applications in materials science and synthetic chemistry.

In biological systems, the mechanisms of action for acridine-based drugs are complex. They are known to function as DNA intercalators, disrupt DNA-protein interactions by inhibiting enzymes like topoisomerases, and induce apoptosis through various cellular pathways. nih.govnih.gov For this compound derivatives showing promise as kinase inhibitors, future work should focus on elucidating the precise binding modes within the ATP-binding pocket and understanding the downstream effects on cell signaling cascades. Kinetic studies are also crucial to determine the type of inhibition (e.g., competitive, non-competitive, mixed) for enzyme-targeted derivatives, as has been done for related acridine compounds targeting cholinesterases. nih.govresearchgate.net A thorough mechanistic understanding will be essential for optimizing efficacy and predicting potential off-target effects.

Table 4: Mechanistic Areas for Future Investigation

| System | Known/Proposed Mechanism | Future Research Directions |

|---|---|---|

| Photochemistry | Related dihydroacridines show solvent-dependent C-O bond cleavage (heterolysis vs. intersystem crossing). nih.gov | Investigate the photochemistry of this compound; explore potential as a photocleavable protecting group or phototrigger. |

| Anticancer Activity | DNA intercalation, topoisomerase inhibition, kinase inhibition, induction of apoptosis. ccspublishing.org.cnnih.gov | Elucidate specific binding modes with target proteins (kinases, topoisomerases); map downstream signaling pathways affected; study mechanisms of apoptosis induction. |

| Neuroprotective Activity | Inhibition of cholinesterases (AChE/BChE), inhibition of Aβ peptide aggregation. nih.gov | Perform detailed kinetic analysis of enzyme inhibition; investigate the molecular interactions that disrupt Aβ fibril formation; study effects on other neuroinflammatory pathways. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 9-(Benzyloxy)acridine, and how does nucleophilic substitution at position 9 influence its reactivity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at position 9 of acridine due to its low electron density, making it reactive toward benzyloxy groups. For example, quaternary acridinium salts (e.g., trifluoromethanesulfonate derivatives) are intermediates that enhance nucleophilic attack . Optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature) to improve yield. Characterization via NMR and mass spectrometry confirms substitution patterns and purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound derivatives?

- Methodological Answer :

- 1H-NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and benzyloxy methylene protons (δ ~5.2 ppm). Splitting patterns distinguish substitution positions.

- IR : Confirm C-O-C ether stretching (1250–1050 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹).

- ESI-MS : Molecular ion peaks validate molecular weight, while fragmentation patterns confirm substituent stability .

Q. What are the foundational applications of this compound in fluorescence-based assays?

- Methodological Answer : The benzyloxy group enhances π-conjugation, making it useful as a fluorescence probe. For instance, derivatives like 9-(4-(1,2-diamine)benzene-N1-phenyl)acridine detect nitric oxide via fluorescence quenching upon binding . Experimental design includes selecting excitation/emission wavelengths (e.g., λex = 365 nm, λem = 450 nm) and validating specificity against interferents .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of 9-substituted acridines (e.g., this compound)?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Catalysis : Use ZnCl₂ or trifluoromethanesulfonic acid to activate intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.

- Temperature Control : Moderate heating (50–80°C) balances reaction rate and byproduct formation. Monitor via TLC or HPLC .

Q. How do structural modifications (e.g., benzyloxy vs. alkylamino groups) impact the biological activity of 9-substituted acridines?

- Methodological Answer : Compare bioactivity using structure-activity relationship (SAR) studies:

- Antiviral Activity : Derivatives like 9-(N-2-benzyl hydroxyethyl)acridine show MIC50 values of 5 μg/mL against HSV-L2 by intercalating viral DNA .

- Enzyme Inhibition : Benzylamino derivatives (e.g., compound 25 in ) exhibit dual inhibition of phosphodiesterase 5 and topoisomerases via π-π stacking and hydrogen bonding. Use molecular docking to validate binding modes.

Q. What experimental approaches resolve contradictions in reported fluorescence quantum yields of this compound derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity or aggregation effects. Standardize measurements by:

- Solvent Selection : Use degassed acetonitrile to minimize oxygen quenching.

- Reference Standards : Compare with rhodamine B (Φ = 0.48 in ethanol).

- Concentration Gradients : Test 1 nM–1 μM ranges to identify aggregation thresholds .

Q. How can this compound be integrated into chemiluminescent systems for DNA detection?

- Methodological Answer : The compound’s electron-rich structure facilitates redox reactions. In a DNA-H₂O₂-KOH system:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.